(-)-N-Formyl-L-tert-leucine
CAS No.:
Cat. No.: VC18622819
Molecular Formula: C7H13NO3
Molecular Weight: 159.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H13NO3 |
---|---|
Molecular Weight | 159.18 g/mol |
IUPAC Name | 2-formamido-3,3-dimethylbutanoic acid |
Standard InChI | InChI=1S/C7H13NO3/c1-7(2,3)5(6(10)11)8-4-9/h4-5H,1-3H3,(H,8,9)(H,10,11) |
Standard InChI Key | WVCGTXBZDLZEDU-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)C(C(=O)O)NC=O |
Introduction
Structural and Chemical Identity of (-)-N-Formyl-L-tert-leucine
Molecular Architecture
(-)-N-Formyl-L-tert-leucine (IUPAC name: N-formyl-2-tert-butyl-DL-glycine) is a chiral α-amino acid derivative featuring a tert-butyl group at the β-carbon and a formyl-protected amino group. The stereochemistry of the L-enantiomer is critical for its role in peptide synthesis, ensuring compatibility with biological systems . The molecular formula is , with a calculated molecular weight of 159.18 g/mol .
Synonyms and Registry Data
This compound is cataloged under multiple identifiers, including PubChem CID 4225687, SCHEMBL771500, and AKOS009157685 . Its structural uniqueness lies in the tert-leucine moiety, which confers steric hindrance, influencing reactivity and solubility .
Synthesis and Optimization Strategies
Coupling Reactions with L-tert-leucine-N-methylamide
The patented synthesis of (-)-N-Formyl-L-tert-leucine involves coupling N-formyl-L-leucine with L-tert-leucine-N-methylamide in the presence of activating agents such as sterically hindered acid chlorides or alkyl chloroformates . Key steps include:
-
Activation: N-formyl-L-leucine is activated using reagents like isobutyl chloroformate in solvents such as tetrahydrofuran (THF) or ethyl acetate at temperatures between -20°C and +10°C .
-
Coupling: The activated intermediate reacts with L-tert-leucine-N-methylamide, typically in alcohols or esters, yielding N-formyl-L-leucyl-L-tert-leucine-N-methylamide .
-
Deformylation: Acidic hydrolysis (e.g., HCl) removes the formyl group, producing L-leucyl-L-tert-leucine-N-methylamide, a precursor for pharmaceuticals .
Enantiomeric Control and Racemization Mitigation
Despite the formyl group’s historical association with racemization, optimized conditions using N-methylmorpholine as a base and low temperatures (0–5°C) achieve e.e. values exceeding 98% . Crystallization in solvents like heptane-isopropyl acetate mixtures further purifies the product, enhancing enantiomeric purity .
Physicochemical and Analytical Profile
Solubility and Stability
(-)-N-Formyl-L-tert-leucine exhibits solubility in polar aprotic solvents (e.g., THF, ethyl acetate) and limited solubility in water . Stability studies indicate decomposition under strong acidic or basic conditions, necessitating storage at controlled temperatures (2–8°C) .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 159.18 g/mol | |
IUPAC Name | N-formyl-2-tert-butyl-DL-glycine | |
Solubility (Organic Solvents) | High (THF, ethyl acetate) | |
Enantiomeric Excess (e.e.) | ≥98% after crystallization |
Spectroscopic Characterization
-
NMR: NMR spectra confirm the formyl proton resonance at δ 8.1–8.3 ppm and tert-butyl signals at δ 1.0–1.2 ppm .
-
Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 160.1 [M+H] .
-
HPLC: Chiral HPLC methods resolve enantiomers, with retention times correlating to e.e. measurements .
Applications in Pharmaceutical Synthesis
Dipeptide Intermediate for Therapeutics
(-)-N-Formyl-L-tert-leucine is a cornerstone in synthesizing dipeptides like L-leucyl-L-tert-leucine-N-methylamide, a scaffold for protease inhibitors and antiviral agents . The tert-leucine moiety enhances metabolic stability and binding affinity in target proteins .
Role in Enantioselective Catalysis
The compound’s chiral center facilitates asymmetric synthesis, enabling the production of enantiomerically pure pharmaceuticals. For example, its use in the synthesis of HCV protease inhibitors underscores its industrial relevance .
Challenges and Comparative Analysis
Racemization Risks
While formyl-protected amino acids are prone to racemization, the patented process mitigates this via low-temperature activation and sterically hindered bases, achieving e.e. values comparable to Boc-protected analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume